
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a phenylpropylamine moiety, which is often found in bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetonitrile.
Formation of Intermediate: A key intermediate is formed through a series of reactions including condensation, reduction, and cyclization.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain, inflammation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl: The enantiomer of the compound with potentially different biological activity.
Phenylpropanolamine: A structurally related compound with known pharmacological effects.
Amphetamine: Shares the phenylpropylamine structure and has stimulant properties.
Uniqueness
(S)-1-(3-(1-Amino-3-phenylpropyl)phenyl)ethanone HCl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
1-[3-(1-amino-3-phenylpropyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H |
Clé InChI |
CLSIPQSAYDOWPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


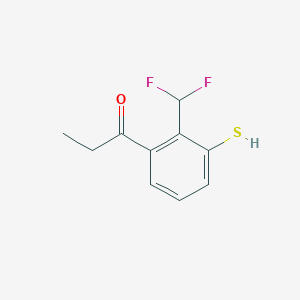
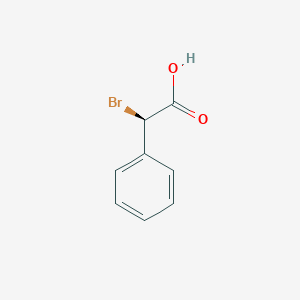
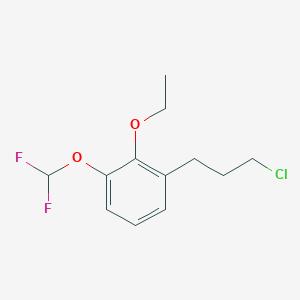
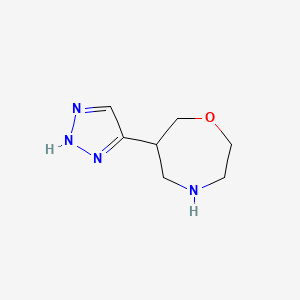
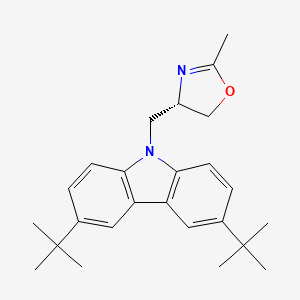
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
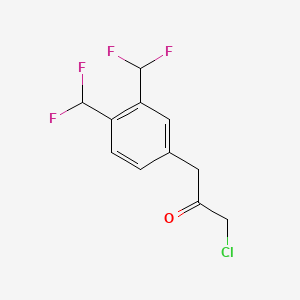
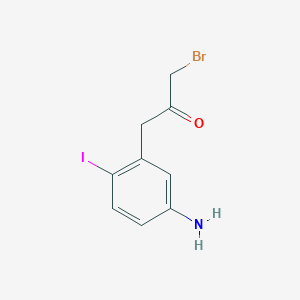
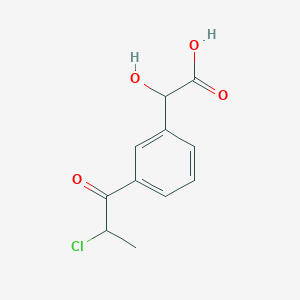
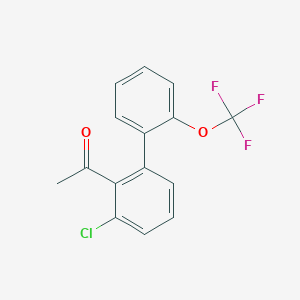
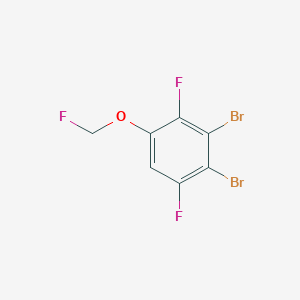
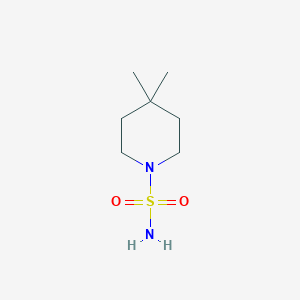
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

